Glycine
Overview
Description
Glycine, also known as aminoacetic acid, is the simplest amino acid with the chemical formula ( \text{NH}_2\text{CH}_2\text{COOH} ). It is a non-essential amino acid, meaning that the human body can synthesize it. This compound is integral to the formation of alpha-helices in secondary protein structures due to its small side chain, which consists of a single hydrogen atom. This unique structure allows this compound to fit into both hydrophilic and hydrophobic environments .
Synthetic Routes and Reaction Conditions:
Chloroacetic Acid Ammonolysis Method: This method involves the reaction of chloroacetic acid with ammonia in an aqueous or alcoholic medium. The process typically requires a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methylene amino acetonitrile, which is then hydrolyzed to produce this compound.
Hydantoin Method: This method involves the hydrolysis of hydantoin to produce this compound.
Biotechnological Synthesis: This method uses genetically engineered microorganisms to produce this compound through fermentation processes.
Industrial Production Methods: The chloroacetic acid ammonolysis method is the most commonly used industrial process due to its simplicity and cost-effectiveness. the Strecker synthesis is also employed for large-scale production due to its high yield and product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation to produce glyoxylate and ammonia.
Reduction: this compound can be reduced to form aminoethanol.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often involves halogenating agents or other electrophiles.
Major Products:
Oxidation: Glyoxylate and ammonia.
Reduction: Aminoethanol.
Substitution: Various this compound derivatives depending on the substituent used.
Scientific Research Applications
Glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various compounds.
Biology: Plays a crucial role in the synthesis of proteins and other biomolecules.
Medicine: Used in the treatment of schizophrenia, stroke, and metabolic disorders. .
Industry: Used in the production of fertilizers, animal feed, and as a buffering agent in pharmaceuticals.
Mechanism of Action
Glycine acts as an inhibitory neurotransmitter in the central nervous system. It binds to this compound receptors, which are chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neuronal firing. This compound also acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, facilitating excitatory neurotransmission in conjunction with glutamate .
Comparison with Similar Compounds
Alanine: Another simple amino acid with a methyl side chain.
Serine: Contains a hydroxymethyl side chain.
Proline: Has a unique cyclic structure.
Comparison:
Glycine vs. Alanine: this compound is smaller and not chiral, whereas alanine has a chiral center.
This compound vs. Serine: this compound lacks the hydroxyl group present in serine, making it less polar.
This compound vs. Proline: this compound is more flexible due to its smaller side chain, while proline’s cyclic structure restricts its conformational flexibility
This compound’s simplicity and versatility make it a unique and valuable compound in various fields of science and industry.
Properties
IUPAC Name |
2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Record name | GLYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20439 | |
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Record name | glycine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glycine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1)) | |
Record name | Glycine [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |
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DSSTOX Substance ID |
DTXSID9020667 | |
Record name | Glycine | |
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Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
Record name | GLYCINE | |
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Record name | Glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Glycine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol) | |
Record name | GLYCINE | |
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Record name | Glycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00145 | |
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Record name | GLYCINE | |
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Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
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Record name | Glycine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C | |
Record name | GLYCINE | |
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Record name | GLYCINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
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Vapor Pressure |
0.00000013 [mmHg] | |
Record name | Glycine | |
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Mechanism of Action |
In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS., HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE., MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS. | |
Record name | Glycine | |
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Color/Form |
White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc | |
CAS No. |
56-40-6, 25718-94-9, 18875-39-3 | |
Record name | GLYCINE | |
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Record name | Glycine, peptides | |
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Record name | Glycine | |
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Record name | Glycine [USP:INN] | |
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Record name | Glycine, labeled with carbon-14 | |
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Record name | Glycine | |
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Record name | glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C | |
Record name | GLYCINE | |
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Record name | Glycine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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